molecular formula C6H10O4S B3110049 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid CAS No. 1781610-08-9

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid

Cat. No.: B3110049
CAS No.: 1781610-08-9
M. Wt: 178.21 g/mol
InChI Key: QAAMMQJXNSQLHE-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid (CID 15633678) is a sulfur-containing organic compound with the molecular formula C6H10O4S. It features a five-membered thiolane ring (a saturated sulfur heterocycle) substituted with two sulfonyl oxygen atoms and an acetic acid side chain. The compound’s predicted collision cross-section (CCS) values for adducts such as [M+H]+ and [M-H]- are 135.5 Ų and 133.6 Ų, respectively, indicating moderate molecular size and polarity .

Properties

IUPAC Name

2-(1,1-dioxothiolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAMMQJXNSQLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781610-08-9
Record name 2-(1,1-dioxo-1lambda6-thiolan-2-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxo group, followed by the addition of an acetic acid moiety. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often involving advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most significant applications of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid is in the field of antimicrobial agents. Studies have demonstrated that this compound exhibits potent activity against a range of bacteria and fungi. For instance, research published in the Journal of Antibiotics indicated that derivatives of thiolactic acid showed effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Pharmaceutical Formulations
The compound is also explored for its potential in pharmaceutical formulations as a stabilizing agent for drugs that are sensitive to oxidation. Its ability to form complexes with metal ions can enhance the bioavailability of certain medications. A case study highlighted in Pharmaceutical Research discussed how thiolactic acid derivatives improved the solubility and stability of poorly soluble drugs .

Agriculture

Pesticide Development
In agricultural chemistry, this compound has been investigated as a potential pesticide. Its ability to disrupt microbial cell walls makes it an attractive candidate for developing eco-friendly pesticides. Research conducted by agricultural scientists found that formulations containing thiolactic acid significantly reduced pest populations without harming beneficial insects .

Soil Health Improvement
Additionally, the compound has been studied for its effects on soil health. Its application can enhance microbial activity in the soil, leading to improved nutrient cycling and plant growth. A field trial published in Agricultural Sciences reported increased crop yields in soils treated with thiolactic acid compared to control plots .

Materials Science

Polymer Synthesis
In materials science, this compound plays a role in polymer synthesis. Its reactive thiol group can be utilized in the formation of thiol-ene click reactions, which are valuable for creating cross-linked polymer networks. Research published in Macromolecules demonstrated that incorporating thiolactic acid into polymer matrices improved mechanical properties and thermal stability .

Nanomaterials Development
The compound is also being explored for its potential in synthesizing nanomaterials. Due to its ability to stabilize metal nanoparticles, it has applications in catalysis and sensing technologies. A study highlighted in Nanoscale showed that thiolactic acid-stabilized gold nanoparticles exhibited enhanced catalytic activity for various organic reactions .

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxo group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Key Structural Features Molecular Weight (Da) CCS [M+H]+ (Ų) Notable Properties/Applications
Target: 2-(1,1-Dioxo-1λ6-thiolan-2-yl)acetic acid (N/A) C6H10O4S 5-membered thiolane ring, sulfonyl group, acetic acid 178.03 135.5 Predicted use in synthesis or drug design
2-Amino-2-(1,1-dioxo-1λ6-thiolan-3-yl)acetic acid (1218504-97-2) C6H11NO4S Amino substitution at C2 193.22 N/A Enhanced hydrogen bonding; peptide mimics
2-(1,1-Dioxo-1λ6-thian-4-yl)-2-hydroxyacetic acid (1369320-59-1) C7H12O5S 6-membered thiane ring, hydroxyl group 208.24 N/A Increased solubility due to hydroxyl
2-[2-(1,1-Dioxo-1λ6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid (1548085-92-2) C9H11NO4S2 Thiazole ring fused with thiolane 261.32 N/A Aromaticity; potential antimicrobial activity
2-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)acetic acid (63459-24-5) C5H9NO4S Thiazolidine ring (N-S heterocycle) 179.20 N/A Known thiazolidine bioactivity (e.g., antidiabetic)
2-(1,1-Dioxido-1,2-thiazinan-2-yl)acetic acid (89676-96-0) C6H11NO4S 6-membered thiazinane ring 193.22 N/A Reduced ring strain; industrial synthesis
2-(1,1-Dioxo-2,3-dihydro-1λ6-benzothiophen-3-yl)acetic acid (130105-46-3) C10H10O4S Benzothiophene fused ring 226.25 N/A Lipophilicity; aromatic drug intermediates

Detailed Comparative Analysis

Ring Size and Heteroatom Influence
  • Thiolane vs. Thiane/Thiazinane : The target’s 5-membered thiolane ring introduces higher ring strain compared to 6-membered analogs like thiane () or thiazinane (). This strain may enhance reactivity in nucleophilic substitutions .
  • Thiazole/Thiazolidine Derivatives: Compounds with thiazole () or thiazolidine () rings exhibit aromatic or semi-aromatic character, altering electronic properties. For example, the thiazole-containing analog (C9H11NO4S2) may engage in π-π stacking interactions, relevant in enzyme inhibition .
Functional Group Impact
  • Amino vs. In contrast, the hydroxyl group in increases hydrophilicity, favoring aqueous solubility.
  • Carboxylic Acid Position : The acetic acid moiety in the target compound and its analogs is critical for acidity (pKa ~2-3), enabling salt formation or coordination with metal ions. Derivatives with fused aromatic systems (e.g., benzothiophene in ) may exhibit reduced acidity due to electron-withdrawing effects.

Biological Activity

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid, also known as a sulfolane-acetic acid derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C5_5H9_9NO4_4S
  • Molar Mass : 179.19 g/mol
  • Structure : The compound features a thiolane ring with a dioxo substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. Inhibition of mPGES-1 can lead to reduced production of prostaglandin E2_2 (PGE2_2), a pro-inflammatory mediator associated with various pathologies including cancer and inflammatory diseases.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit selective inhibitory activity against mPGES-1 in the low micromolar range. For instance:

  • Compound 2c showed significant inhibition with an IC50_{50} value in the low micromolar range against A549 lung cancer cell lines.
  • The compound induced cell cycle arrest in the G0/G1 phase at 24 hours, with an increase in subG0/G1 fractions at 48 and 72 hours, indicating potential apoptotic effects .

Toxicity and Safety Profile

According to safety data:

  • The compound is classified as harmful if swallowed (H302).
  • It may cause skin irritation (H315) .

These safety concerns necessitate careful handling in laboratory settings.

Case Study 1: mPGES-1 Inhibition

A study focused on the development of mPGES-1 inhibitors identified this compound as a promising candidate. The study utilized virtual screening methods to assess its efficacy and found that the compound effectively reduced PGE2_2 levels in treated cell lines. This reduction correlated with decreased inflammatory responses in vitro.

Case Study 2: Cancer Therapy Potential

In another investigation, researchers explored the effects of this compound on tumor growth in animal models. The results indicated that treatment with the compound led to significant reductions in tumor size and proliferation rates, suggesting its potential utility in cancer therapy .

Research Findings Summary

Study FocusFindings
mPGES-1 InhibitionLow micromolar IC50_{50} values; induced apoptosis in A549 cells .
Anti-cancer ActivityReduced tumor size in animal models; decreased proliferation rates .
Safety ProfileHarmful if swallowed; causes skin irritation .

Future Directions

Further research is essential to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Clinical Trials : To evaluate its potential as a therapeutic agent for inflammatory diseases and cancer.

Q & A

Q. What are the recommended laboratory safety protocols for handling 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid?

  • Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry place (<25°C) away from incompatible materials like strong oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to Sections 4 (First Aid), 7 (Handling/Storage), and 10 (Stability) of the Safety Data Sheet for detailed procedures .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : A typical synthesis involves the thiolactone sulfonation followed by acetic acid coupling. For example:

Sulfonate thiolane derivatives using sulfur trioxide in a controlled environment.

React the sulfonated intermediate with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF).
Reaction optimization may require monitoring by TLC or HPLC, with purification via recrystallization or column chromatography. Similar methodologies are detailed in synthesis protocols for structurally related thiazole derivatives .

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : Confirm purity (>95%) and detect impurities.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the sulfone group (δ ~3.5–4.0 ppm for CH₂-SO₂) and acetic acid moiety (δ ~2.5 ppm for CH₂-COO).
  • Elemental Analysis : Validate empirical formula (C₆H₈O₄S) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize synthetic pathways for this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example:
  • Calculate Gibbs free energy profiles for sulfonation and coupling steps to identify rate-limiting stages.
  • Use molecular dynamics simulations to predict solvent effects (e.g., DMF vs. THF).
    Integrate computational results with experimental data (e.g., varying temperature/pH) to refine conditions. This approach is aligned with ICReDD’s methodology for reaction design .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s stability under varying pH?

  • Methodological Answer : Conduct pH-dependent stability assays (e.g., incubate the compound in buffers from pH 2–12) and monitor degradation via UV-Vis or LC-MS. Compare results with computational predictions (e.g., pKa calculations using COSMO-RS). If discrepancies arise, re-evaluate solvation models or consider protonation states of the sulfone group. Cross-validate with kinetic studies to identify degradation pathways .

Q. How can X-ray crystallography elucidate the compound’s conformational flexibility in solid-state applications?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Collect high-resolution diffraction data (e.g., synchrotron source at 153 K) and solve the structure using SHELX. Analyze bond lengths (C-SO₂ ~1.76 Å) and dihedral angles to assess ring puckering. Compare with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Test palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for Suzuki-Miyaura couplings. Optimize conditions by varying bases (K₃PO₄ vs. Cs₂CO₃) and solvents (toluene vs. dioxane). Monitor reaction progress via 19F^{19}F-NMR if fluorinated analogs are targeted. Mechanistic insights can be gained through Hammett plots or kinetic isotope effects .

Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., cyclooxygenase). Validate with in vitro assays measuring IC₅₀ values. Use QSAR models to correlate sulfone electronegativity with inhibitory potency. Synchrotron-based XAS can probe sulfur oxidation states in enzyme-bound complexes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.